tert-Butyl but-2-yn-1-ylcarbamate
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Overview
Description
tert-Butyl but-2-yn-1-ylcarbamate: is an organic compound with the molecular formula C9H15NO2 and a molecular weight of 169.22 g/mol . It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a tert-butyl group and a but-2-ynyl group. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl but-2-yn-1-ylcarbamate can be synthesized through the reaction of but-2-yn-1-amine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: While specific industrial production methods for tert-butyl N-but-2-ynylcarbamate are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl but-2-yn-1-ylcarbamate can undergo nucleophilic substitution reactions where the carbamate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Hydrolysis Conditions: Acidic or basic aqueous solutions
Major Products Formed:
Substitution Products: Various carbamate derivatives
Oxidation Products: Corresponding oxidized forms of the compound
Reduction Products: Reduced forms such as amines and alcohols
Scientific Research Applications
Chemistry: tert-Butyl but-2-yn-1-ylcarbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: In biological research, this compound is used to study enzyme-catalyzed reactions involving carbamates. It is also explored for its potential therapeutic applications due to its ability to interact with specific biological targets.
Industry: In the industrial sector, tert-butyl N-but-2-ynylcarbamate is used in the production of specialty chemicals and materials. Its unique reactivity makes it valuable in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl N-but-2-ynylcarbamate involves its interaction with molecular targets such as enzymes and receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to specific biological effects .
Comparison with Similar Compounds
Tert-butyl N-prop-2-ynylcarbamate: Similar structure but with a prop-2-ynyl group instead of a but-2-ynyl group.
Tert-butyl carbamate: Lacks the alkyne group present in tert-butyl N-but-2-ynylcarbamate.
Uniqueness: tert-Butyl but-2-yn-1-ylcarbamate is unique due to the presence of both the tert-butyl and but-2-ynyl groups, which confer specific reactivity and properties. This makes it a versatile compound in organic synthesis and research applications .
Properties
IUPAC Name |
tert-butyl N-but-2-ynylcarbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-5-6-7-10-8(11)12-9(2,3)4/h7H2,1-4H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUBGOYDWONTCQW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCNC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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